molecular formula C2H3FO2S B1266106 Ethenesulfonyl fluoride CAS No. 677-25-8

Ethenesulfonyl fluoride

Cat. No. B1266106
CAS RN: 677-25-8
M. Wt: 110.11 g/mol
InChI Key: BYPHZHGVWNKAFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethenesulfonyl fluoride serves as a versatile reagent in organic chemistry, particularly noted for its role in sulfur(VI) fluoride exchange (SuFEx) click chemistry. Its unique reactivity and utility in forming sulfonyl fluoride scaffolds make it a valuable compound in organic synthesis, medicinal chemistry, and material science.

Synthesis Analysis

The synthesis of ESF involves a two-step, on-water procedure, starting from 2-chloroethanesulfonyl chloride to produce 2-chloroethanesulfonyl fluoride, followed by dehydrochlorination to yield ESF with magnesium oxide as the base. This method allows the preparation of ESF in high yield on a kilogram scale (Zheng, Dong, & Sharpless, 2016). Additionally, ESF can undergo oxidative coupling with N-methoxybenzamides in the presence of a rhodium(III) catalyst to form 2-aryl ethenesulfonyl fluorides and sulfonyl fluoride substituted γ-lactams, showcasing its utility in synthesizing complex organic structures (Wang, Li, Leng, Bukhari, & Qin, 2018).

Molecular Structure Analysis

The molecular structure of ESF and its derivatives is pivotal for its reactivity and application in various chemical transformations. For example, the synthesis of a class of fused δ-sultone heterocycles via direct annulation of ESF with enolizable compounds underlines the importance of its double bond configuration and electrophilicity in facilitating ring closure and formation of complex heterocyclic structures (Chen, Zha, Bare, Leng, Wang, & Qin, 2017).

Chemical Reactions and Properties

ESF participates in a variety of chemical reactions, including its use as a Michael acceptor in conjugate addition reactions. Its high electrophilicity explains its excellent performance in reactions with many nucleophiles, leading to the synthesis of a wide array of functionalized organic compounds (Chen, Mayer, & Mayr, 2016).

Physical Properties Analysis

While specific papers focusing solely on the physical properties of ESF were not identified, the compound's solubility, stability, and reaction conditions discussed in the synthesis and application-oriented research provide indirect insights into its physical behavior. For instance, its solubility in organic solvents and water plays a crucial role in the on-water synthesis method and its application in bioconjugation reactions (Zhang et al., 2018).

Chemical Properties Analysis

The chemical versatility of ESF is further demonstrated in its applications in medicinal chemistry and material science, where its reactivity with various nucleophiles facilitates the construction of sulfonyl fluoride-containing molecules. Its role as a building block in SuFEx click chemistry, enabling the creation of novel sulfonyl fluoride scaffolds, highlights its broad utility in chemical synthesis (Meng, Wang, Fang, Xie, Leng, Alsulami, & Qin, 2019).

Scientific Research Applications

  • Synthesis and Scalability : ESF can be synthesized using a two-step, on-water procedure, starting from readily available 2-chloroethanesulfonyl chloride. This method yields ESF in high purity and is scalable to kilogram quantities (Zheng, Dong, & Sharpless, 2016).

  • Applications in Medicinal Chemistry : ESF shows potential in medicinal chemistry due to its ability to undergo copper-promoted conjugate addition with carboxylic acids, forming molecules with ester groups and aliphatic sulfonyl fluoride moieties. This process has been demonstrated with known drugs like Ibuprofen and Aspirin (Zhang et al., 2021).

  • Organic Synthesis : ESF is useful in organic synthesis, including ligand- and additive-free oxidative boron-Heck coupling. It offers easy access to a range of β-aryl/heteroaryl ethenesulfonyl fluorides and facilitates "one-pot click" reactions to transform these products into aryl-substituted β-sultams (Chinthakindi et al., 2017).

  • SuFEx Click Chemistry : ESF plays a crucial role in sulfur(VI) fluoride exchange (SuFEx) click chemistry, a highly efficient method for creating molecular connections. Its derivatives are applied in various fields, including materials science and drug development (Meng et al., 2019).

  • Radiofluorination and PET Imaging : [18 F]Ethenesulfonyl fluoride ([18 F]ESF) has been used as a radiofluoride relay reagent for positron emission tomography (PET) imaging. Its simple production and reliable route make it suitable for use in remote nuclear medicine centers (Zhang et al., 2019).

  • Electrophilicity and Michael Acceptors : ESF is one of the strongest Michael acceptors, explaining its excellent performance in reactions with many nucleophiles. It has potential use in electrophilic aromatic substitutions with electron-rich arenes (Chen, Mayer, & Mayr, 2016).

  • SuFEx Click Reaction Scaffolds : ESF's utility extends to coupling with sp2 C–H bonds, providing new sulfonyl fluoride scaffolds for the SuFEx click reaction. This has been demonstrated in rhodium(III)-catalyzed oxidative coupling methods (Wang et al., 2018).

  • Heterocyclic Synthesis : ESF is used in synthesizing diverse δ-sultone fused heterocycles, important for drug discovery and material science. This involves direct annulation reactions with enolizable pyrazolones and 1,3-dicarbonyl compounds (Chen et al., 2017).

Future Directions

Research into electrophilic species featuring a sulfur–fluorine bond, such as Ethenesulfonyl fluoride, has been invigorated by the advent of sulfur (vi)-fluoride exchange (SuFEx) processes . These processes have diverse applications and have provided opportunities for synthetic chemists . Future research directions may include the development of new synthetic approaches and the exploration of the diverse applications of these intriguing functional groups .

properties

IUPAC Name

ethenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3FO2S/c1-2-6(3,4)5/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPHZHGVWNKAFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7073226
Record name Ethenesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethenesulfonyl fluoride

CAS RN

677-25-8
Record name Ethenesulfonyl fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=677-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethenesulfonyl fluoride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000677258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethenesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylenesulphonyl fluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.583
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHENESULFONYL FLUORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FK3AZ38DKJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethenesulfonyl fluoride
Reactant of Route 2
Ethenesulfonyl fluoride
Reactant of Route 3
Reactant of Route 3
Ethenesulfonyl fluoride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Ethenesulfonyl fluoride
Reactant of Route 5
Ethenesulfonyl fluoride
Reactant of Route 6
Reactant of Route 6
Ethenesulfonyl fluoride

Citations

For This Compound
510
Citations
Q Chen, P Mayer, H Mayr - Angewandte Chemie International …, 2016 - Wiley Online Library
… Kinetic studies of the reactions of ethenesulfonyl fluoride and styrenesulfonyl fluoride with … Ethenesulfonyl fluoride is thus one of the most electrophilic monosubstituted ethylenes ever …
Number of citations: 85 onlinelibrary.wiley.com
JJ Krutak, RD Burpitt, WH Moore… - The Journal of Organic …, 1979 - ACS Publications
Ethenesulfonyl fluoride (ESF), a stable compound that is readily available from commercial isethionic acid (2-hydroxyethanesulfonic acid) or 2-chloroethanesulfonyl chloride, was …
Number of citations: 122 pubs.acs.org
Q Zheng, J Dong, KB Sharpless - The Journal of Organic …, 2016 - ACS Publications
A two-step, on-water procedure for the synthesis of ethenesulfonyl fluoride (ESF) is described. 2-Chloroethanesulfonyl fluoride is made via a neat reaction with an aqueous, nearly …
Number of citations: 83 pubs.acs.org
B Zhang, BH Fraser, MA Klenner… - … A European Journal, 2019 - Wiley Online Library
… Herein, we describe the use of [ 18 F]ethenesulfonyl fluoride (ESF) as a novel radiofluoride relay reagent that allows radiofluorination reactions to be performed in minimally equipped …
YP Meng, SM Wang, WY Fang, ZZ Xie, J Leng… - …, 2020 - thieme-connect.com
… In conclusion, since its introduction in 1953, ethenesulfonyl fluoride (ESF) has been noted as a ‘perfect’ Michael acceptor, a dienophile and a 1,3-dipolarphile. Along with the rapid …
Number of citations: 42 www.thieme-connect.com
B Zhang, G Pascali, N Wyatt, L Matesic… - Journal of Labelled …, 2018 - Wiley Online Library
… to provide higher yielding and operationally efficient tools for radiolabelling biological molecules, we describe herein the first radiochemical synthesis of [ 18 F]ethenesulfonyl fluoride ([ …
H Wang, F Zhou, G Ren, Q Zheng, H Chen… - Angewandte …, 2017 - Wiley Online Library
… The AA monomers were prepared via the highly reliable Michael addition of ethenesulfonyl fluoride and amines/anilines while the BB monomers were obtained from silylation of …
Number of citations: 128 onlinelibrary.wiley.com
X Chen, GF Zha, JQ Wang, XH Liu - Journal of Enzyme Inhibition …, 2018 - Taylor & Francis
… of ethenesulfonyl fluoride could be well aligned with the active site. We, therefore, designed some of the drug-like scaffolds which incorporate the moiety of ethenesulfonyl fluoride …
Number of citations: 20 www.tandfonline.com
D Zhu, Y Chen, X Zhang, M Yan - Organic & Biomolecular Chemistry, 2022 - pubs.rsc.org
The highly regioselective conjugate addition of isoxazol-5-ones to ethenesulfonyl fluoride (ESF) has been developed. In the presence of different bases, N2-alkylated and C4-alkylated …
Number of citations: 4 pubs.rsc.org
L Li, P Mayer, AR Ofial, H Mayr - European Journal of Organic …, 2022 - Wiley Online Library
Attempts to synthesize fluorosulfonyl‐substituted pyrazolines by Huisgen reactions (1,3‐dipolar cycloadditions) of dimethyl diazomalonate with ethenesulfonyl fluoride led to the …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.